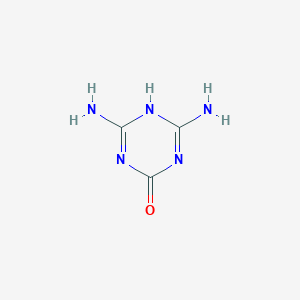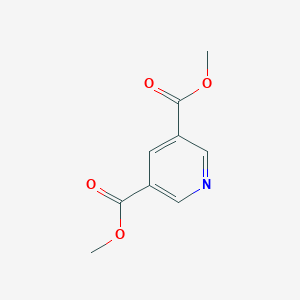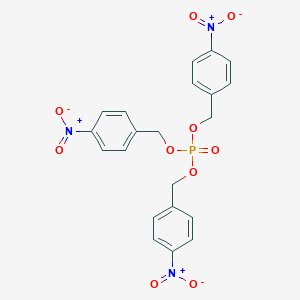
Phosphate de tris(p-nitrobenzyle)
Vue d'ensemble
Description
Tris(p-nitrobenzyl) Phosphate is a chemical compound with the molecular formula C21H18N3O10P and a molecular weight of 503.36 g/mol . It is primarily used in proteomics research and serves as a phosphorylating reagent . The compound is characterized by the presence of three p-nitrobenzyl groups attached to a central phosphate group, making it a versatile reagent in various chemical reactions.
Applications De Recherche Scientifique
Tris(p-nitrobenzyl) Phosphate is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a phosphorylating reagent in organic synthesis and catalysis.
Medicine: Research applications include the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: It is used in the synthesis of flame retardants and other industrial chemicals.
Mécanisme D'action
Target of Action
Tris(p-nitrobenzyl) Phosphate is primarily used as a phosphorylating reagent . It is used in proteomics research, particularly in the study of kinase-substrate relationships .
Mode of Action
The compound acts as a phosphorylating agent, adding a phosphate group to its target molecules . This phosphorylation can alter the function of the target molecule, often activating or deactivating enzymes or other proteins .
Biochemical Pathways
Phosphorylation, the process it facilitates, is a key regulatory mechanism in many cellular processes, including metabolism, protein function, and signal transduction .
Result of Action
The phosphorylation of target molecules by Tris(p-nitrobenzyl) Phosphate can have various effects at the molecular and cellular level, depending on the specific targets and the context in which it is used . These effects can include changes in enzyme activity, alterations in protein structure and function, and modulation of signal transduction pathways .
Action Environment
The action of Tris(p-nitrobenzyl) Phosphate can be influenced by various environmental factors. For example, the presence of other chemicals in the reaction environment can affect its efficacy as a phosphorylating agent . Additionally, factors such as temperature and pH can influence its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(p-nitrobenzyl) Phosphate can be synthesized from 4-nitrobenzyl chloride . The reaction involves the use of silver orthophosphate as a catalyst in chloroform as the solvent . The detailed reaction conditions and steps are as follows:
Starting Material: 4-nitrobenzyl chloride
Catalyst: Silver orthophosphate
Solvent: Chloroform
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of Tris(p-nitrobenzyl) Phosphate.
Industrial Production Methods
While specific industrial production methods for Tris(p-nitrobenzyl) Phosphate are not widely documented, the synthesis typically follows the laboratory preparation methods with scale-up adjustments to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(p-nitrobenzyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Substitution: The p-nitrobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of tris(p-aminobenzyl) phosphate.
Substitution: Substitution reactions yield various derivatives depending on the substituents introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(3-nitrophenyl) Phosphine: Similar in structure but contains phosphine instead of phosphate.
Triphenyl Phosphate: Contains phenyl groups instead of p-nitrobenzyl groups.
Uniqueness
Tris(p-nitrobenzyl) Phosphate is unique due to the presence of p-nitrobenzyl groups, which provide specific reactivity and functional properties. This makes it particularly useful in proteomics research and as a phosphorylating reagent in organic synthesis .
Propriétés
IUPAC Name |
tris[(4-nitrophenyl)methyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N3O10P/c25-22(26)19-7-1-16(2-8-19)13-32-35(31,33-14-17-3-9-20(10-4-17)23(27)28)34-15-18-5-11-21(12-6-18)24(29)30/h1-12H,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVYCNYEQFSMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322625 | |
| Record name | Tris(p-nitrobenzyl) Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66777-93-3 | |
| Record name | Tris(4-nitrobenzyl) phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(p-nitrobenzyl) Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


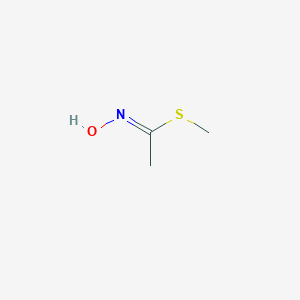
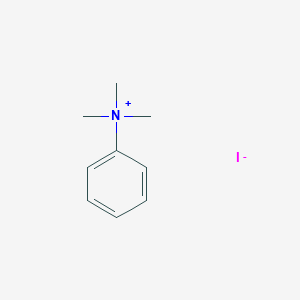




![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)




